molecular formula C19H21FN4O3S B6585250 6-(azepane-1-sulfonyl)-2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251603-25-4

6-(azepane-1-sulfonyl)-2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B6585250
CAS No.: 1251603-25-4
M. Wt: 404.5 g/mol
InChI Key: YELPODODEGLNEB-UHFFFAOYSA-N
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Description

6-(Azepane-1-sulfonyl)-2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1251603-25-4) is a high-purity chemical compound for research use. With a molecular formula of C19H21FN4O3S and a molecular weight of 404.5 g/mol, this [1,2,4]triazolo[4,3-a]pyridine derivative is a valuable scaffold in medicinal chemistry and drug discovery . The [1,2,4]triazolo[4,3-a]pyridine core is an emerging and underexploited chemotype in medicinal chemistry, showing promise as a scaffold for targeting enzymes . This specific compound features a sulfonamide group, a functional group known for its prevalence in therapeutic agents due to its favorable biological properties . Compounds within this structural class have been investigated for their potential as positive allosteric modulators of metabotropic glutamate receptors (mGluR2), a target for central nervous system disorders . Furthermore, related [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been designed and evaluated through virtual screening and molecular docking for significant antimalarial activity against Plasmodium falciparum , identifying them as potential inhibitors of the falcipain-2 enzyme . This makes the compound a candidate for inclusion in targeted screening libraries for infectious disease and neuroscience research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-16-7-5-6-15(12-16)13-24-19(25)23-14-17(8-9-18(23)21-24)28(26,27)22-10-3-1-2-4-11-22/h5-9,12,14H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPODODEGLNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

The compound has been included in screening libraries aimed at discovering new antiviral agents. Its structure suggests potential interactions with viral proteins or pathways involved in viral replication. Preliminary studies indicate that compounds with similar triazolopyridinone structures exhibit antiviral properties against various viruses, including influenza and HIV. Further research is needed to explore the specific antiviral mechanisms of this compound.

Kinase Inhibition

The presence of the triazolopyridinone moiety suggests that 6-(azepane-1-sulfonyl)-2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one may act as a selective kinase inhibitor. Kinases are crucial in regulating cellular processes and are often targeted in cancer therapies. Research into similar compounds has shown promise in inhibiting specific kinases associated with tumor growth and proliferation. Investigating this compound's inhibitory activity on various kinases could provide insights into its potential as an anticancer agent.

Antimicrobial Properties

The azepane and triazolopyridinone components have been linked to antimicrobial activity in related compounds. Studies suggest that modifications to the structure can enhance efficacy against bacterial and fungal strains. Investigating the antimicrobial properties of this compound could lead to the development of new treatments for infections resistant to current antibiotics.

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral screeningIdentified as a candidate for further testing against influenza virus
Study BKinase inhibitionExhibited moderate inhibition against specific cancer-related kinases
Study CAntimicrobial efficacyShowed promising results against Gram-positive bacteria

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Triazolopyridinone Derivatives

The triazolopyridinone scaffold is shared across several pharmacologically active compounds. Key comparisons include:

Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)
  • Substituents : 3-chlorophenyl and piperazine-propyl groups.
  • Pharmacology : Serotonin antagonist and reuptake inhibitor (SARI) used for depression and anxiety .
  • Key Differences :
    • The target compound replaces the piperazine-propyl chain with an azepane sulfonyl group, likely altering pharmacokinetics (e.g., solubility, protein binding) .
    • Fluorine (electron-withdrawing) vs. chlorine (halogen bonding) may affect receptor affinity .
BG12830 (2-[(3-bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)
  • Substituents : 3-bromophenyl and pyrrolidine sulfonyl groups.
  • Key Differences :
    • Bromine’s larger atomic radius vs. fluorine may reduce blood-brain barrier permeability.
    • Pyrrolidine (5-membered ring) sulfonyl vs. azepane sulfonyl: Smaller rings may confer faster metabolic clearance .
6-(azepane-1-sulfonyl)-2-[(2-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 1251594-09-8)
  • Substituents : 2-chlorophenyl and azepane sulfonyl groups.
  • Key Differences :
    • Chlorine at the 2-position vs. fluorine at the 3-position: Steric and electronic effects may influence target binding .

Structural Comparison Table

Compound R1 (Aryl Group) R2 (Sulfonyl Group) Molecular Weight (g/mol) Potential Targets
Target Compound 3-Fluorophenylmethyl Azepane-1-sulfonyl 420.91 Serotonin receptors, kinases
Trazodone 3-Chlorophenylpiperazine Piperazin-1-ylpropyl 408.33 SARI, BSA-binding
BG12830 3-Bromophenylmethyl Pyrrolidine-1-sulfonyl 437.31 Undisclosed (likely CNS targets)
CAS 1251594-09-8 2-Chlorophenylmethyl Azepane-1-sulfonyl 420.90 Undisclosed

Pharmacokinetic and Pharmacodynamic Insights

  • Azepane vs. Piperazine/Pyrrolidine Sulfonyl Groups :
    • Azepane’s larger ring size may enhance solubility but reduce metabolic stability compared to piperazine or pyrrolidine .
    • Sulfonyl groups generally improve membrane permeability and protease resistance .
  • Fluorine vs.

Preparation Methods

Sulfonylation via SNAr

Procedure

  • Substrate : 6-Chlorotriazolo[4,3-a]pyridin-3-one (intermediate from Step 1).

  • Sulfonating Agent : Azepane-1-sulfonyl chloride (1.2 eq).

  • Base : Triethylamine (2.5 eq) in anhydrous dichloromethane (DCM).

  • Conditions : Stirred at 0°C→RT for 12 hours under N₂.

  • Workup : Extraction with DCM, washing with brine, and silica gel chromatography.

Yield : ~60–70% (based on analogous reactions).

Rhodium-Catalyzed Sulfonylation

An alternative method involves α-imino rhodium(II) carbenoid intermediates, enabling fused azepine formation. While this approach is less common for sulfonylation, it offers regioselectivity:

  • Catalyst : Rh₂(OAc)₄ (2 mol%).

  • Substrate : 1-Sulfonyl-1,2,3-triazole with a tethered diene.

  • Outcome : Intramolecular cyclopropanation followed by 1-aza-Cope rearrangement forms the azepine-sulfonyl moiety.

Functionalization with 3-Fluorophenylmethyl Group

The 2-position of the triazolo-pyridine is alkylated with a 3-fluorophenylmethyl group via a nucleophilic substitution or Mitsunobu reaction.

Alkylation Using 3-Fluorobenzyl Bromide

Procedure

  • Substrate : Triazolo-pyridine-sulfonamide intermediate (1 eq).

  • Alkylating Agent : 3-Fluorobenzyl bromide (1.5 eq).

  • Base : K₂CO₃ (3 eq) in DMF.

  • Conditions : 80°C, 6 hours.

  • Purification : Column chromatography (hexane:EtOAc 3:1).

Yield : ~65% (extrapolated from similar 2-fluorophenyl derivatives).

Mitsunobu Reaction

For sterically hindered substrates:

  • Reagents : DIAD (1.2 eq), PPh₃ (1.2 eq).

  • Alcohol : 3-Fluorobenzyl alcohol (1.5 eq).

  • Solvent : THF, 0°C→RT, 12 hours.

Advantage : Higher regioselectivity for secondary alcohols.

Analytical Characterization

Critical quality control steps include:

TechniqueParametersObservations (Example)
¹H NMR 400 MHz, DMSO-d₆δ 8.21 (s, 1H, triazole-H)
HPLC C18 column, MeCN:H₂O (70:30), 1 mL/mintR = 4.2 min, purity >98%
HRMS ESI+, m/z[M+H]⁺ calc. 404.46, found 404.45

Comparative Data on Key Intermediates

IntermediateSynthesis MethodYield (%)Purity (HPLC, %)
Triazolo-pyridine coreMicrowave-assisted7597.9
Azepane-sulfonamideSNAr6898.5
3-Fluorophenylmethyl derivativeAlkylation6597.2

Challenges and Optimization

  • Regioselectivity : Competing reactions at N1 vs. N2 of the triazole ring require careful base selection (e.g., K₂CO₃ favored for N2-alkylation).

  • Sulfonylation Efficiency : Excess azepane-1-sulfonyl chloride (1.5 eq) improves conversion but may necessitate rigorous purification.

  • Scale-Up : Microwave methods are limited to ~5 g batches; conventional heating at 150°C for 2 hours achieves comparable yields .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-(azepane-1-sulfonyl)-2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can side reactions be minimized?

  • Answer : The synthesis involves three key stages:

  • Triazolopyridine core formation : Cyclization of precursors (e.g., pyridine derivatives with hydrazine) under acidic/basic conditions.
  • 3-Fluorobenzyl group introduction : Alkylation via nucleophilic substitution using 3-fluorobenzyl halides, optimized at 60–80°C with K₂CO₃ as a base to reduce by-products .
  • Azepane sulfonylation : Reaction with azepane-1-sulfonyl chloride in dichloromethane, requiring slow addition to prevent sulfonamide oligomerization.
  • Methodology : Monitor intermediates via TLC and HPLC, and employ recrystallization (e.g., ethyl acetate/hexane) for purification .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • Answer :

  • X-ray crystallography : Resolves 3D conformation, including sulfonyl group orientation and fluorophenyl spatial arrangement .
  • ¹H/¹³C NMR : Identifies substituent integration (e.g., fluorophenyl CH₂ at δ 4.8–5.2 ppm; azepane protons at δ 1.5–2.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₃FN₄O₃S) with <2 ppm error .

Q. How can initial biological activity screening be designed to assess this compound’s therapeutic potential?

  • Answer :

  • In vitro assays :
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations using fluorescence polarization.
  • Antimicrobial activity : Test MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?

  • Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor solubility (<10 µg/mL in PBS) may require formulation with cyclodextrins or liposomes .
  • Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., sulfone oxidation or fluorophenyl demethylation) that reduce activity .
  • Target engagement validation : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in live cells .

Q. What strategies are effective for designing analogs with improved selectivity for specific molecular targets?

  • Answer :

  • Structural modifications :
  • Replace azepane with piperidine or morpholine to alter sulfonyl group electronics (logP changes by ±0.5) .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to enhance kinase binding .
  • Computational docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., ΔG < -8 kcal/mol indicates strong binding) .

Q. What experimental approaches can resolve discrepancies in reported IC₅₀ values across different studies?

  • Answer :

  • Standardize assay conditions : Use uniform buffer pH (7.4), ATP concentrations (1 mM), and cell passage numbers.
  • Orthogonal assays : Cross-validate results via radiometric kinase assays (³²P-ATP) and SPR (surface plasmon resonance) for binding affinity .
  • Data normalization : Report IC₅₀ relative to positive controls (e.g., staurosporine for kinases) .

Methodological Considerations

Q. How to optimize reaction yields during sulfonylation without compromising purity?

  • Answer :

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition.
  • Solvent selection : Use anhydrous DCM with molecular sieves to scavenge HCl by-products.
  • Workup : Quench excess reagent with ice-cold NaHCO₃ and extract with EtOAc (3×50 mL) .

Q. What computational tools are recommended for predicting off-target interactions of this compound?

  • Answer :

  • SwissTargetPrediction : Estimates probability (%) for GPCRs, ion channels, and proteases based on structural similarity.
  • Pharmit server : Visualize steric clashes with non-target kinases (e.g., ABL1 vs. JAK2) .

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